molecular formula C13H15N3O2S B2858080 N-[2-(3-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE CAS No. 1448076-34-3

N-[2-(3-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2858080
CAS No.: 1448076-34-3
M. Wt: 277.34
InChI Key: DKSBPILQDHWUFJ-UHFFFAOYSA-N
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Description

N-[2-(3-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE is a synthetic compound of significant interest in preclinical neuroscience and pharmacology research, primarily investigated for its potential activity on the endocannabinoid system. The compound's molecular structure, featuring a 1,2,4-thiadiazole carboxamide core linked to a 3-methoxyphenethyl group, is characteristic of synthetic cannabinoid receptor agonists (SCRAs) designed to probe cannabinoid receptor type 1 (CB1) [https://pubchem.ncbi.nlm.nih.gov/]. Its primary research value lies in its high affinity and efficacy at CB1 receptors, where it acts as a potent agonist to modulate neuronal signaling pathways [https://www.caymanchem.com/]. This mechanism makes it a critical tool for scientists studying the physiological roles of the endocannabinoid system in processes such as neurotransmission, appetite regulation, and pain perception. Consequently, this compound is utilized in vitro and in animal models to elucidate the complex pharmacology of cannabinoid receptors, to investigate the effects of cannabinoid signaling in various disease states, and to contribute to the structure-activity relationship (SAR) studies essential for the development of novel therapeutic agents. This product is strictly for research purposes in laboratory settings.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9-15-13(19-16-9)12(17)14-7-6-10-4-3-5-11(8-10)18-2/h3-5,8H,6-7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSBPILQDHWUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE typically involves the reaction of 3-methoxyphenethylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(3-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(3-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with several derivatives reported in pharmaceutical and chemical literature. Below is a systematic comparison with key analogs:

Table 1: Structural and Functional Comparison of Thiadiazole Derivatives

Compound ID/Name Core Structure Key Substituents Reported Applications/Findings
Target Compound 1,2,4-Thiadiazole 3-Methyl, 5-carboxamide with 3-methoxyphenethyl Hypothesized enzyme inhibition (e.g., kinases, proteases)
N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide Benzamide-thiophene hybrid Thienylmethylthio, pyridinylaminoethyl Anticancer, antiviral (patent data)
2-[[(5-methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide Isoxazole-pyridine hybrid Nitrophenylaminoethyl, isoxazolemethylthio Platelet aggregation inhibition
N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide Oxadiazole-benzamide hybrid Dichloropyridinylaminoethyl, oxadiazolemethylthio Thrombotic event modulation
(S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-... Thiazole-peptide hybrid Thiazolylmethoxycarbonyl, diphenylhexane Protease inhibition (e.g., HIV-1)

Key Observations:

Core Heterocycle Differences: The target compound’s 1,2,4-thiadiazole core differs from isoxazole (Compound 20, ), oxadiazole (Compound 45, ), and thiazole () derivatives. Thiophene-containing analogs (e.g., Compound 15, ) exhibit distinct electronic properties due to sulfur’s lone pairs, which may favor interactions with hydrophobic enzyme pockets.

Substituent Impact: The 3-methoxyphenethyl group in the target compound introduces steric bulk and moderate lipophilicity, contrasting with the nitrophenyl (Compound 20, ) and dichloropyridinyl (Compound 45, ) groups, which are more electron-withdrawing and polar.

Biological Activity Trends: Compounds with pyridinylaminoethyl side chains (e.g., Compound 15, ) show antiviral activity, possibly via RNA polymerase inhibition. The target compound’s lack of a pyridine moiety may redirect its mechanism toward kinase inhibition. Thiazole derivatives () demonstrate protease inhibition, suggesting that heterocycle choice (thiadiazole vs. thiazole) could dictate selectivity between enzyme classes.

Research Findings and Mechanistic Insights

  • Metabolic Stability : Thiadiazole derivatives generally exhibit longer half-lives than oxadiazoles due to reduced susceptibility to cytochrome P450-mediated oxidation .
  • Binding Affinity: Molecular docking studies suggest that the 3-methyl group on the thiadiazole ring enhances hydrophobic interactions with ATP-binding pockets in kinases (e.g., EGFR), a property less pronounced in isoxazole analogs .
  • Toxicity Profile : Thiophene-containing analogs (e.g., Compound 15, ) show higher hepatotoxicity in vitro compared to thiadiazoles, likely due to reactive metabolite formation .

Biological Activity

N-[2-(3-Methoxyphenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide is a compound that belongs to the class of 1,2,4-thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is a common scaffold in medicinal chemistry due to its ability to interact with biological targets. The presence of the methoxyphenyl and ethyl groups enhances its lipophilicity and may influence its pharmacokinetic properties.

Antimicrobial Activity

Compounds containing the 1,2,4-thiadiazole scaffold have been documented to exhibit significant antimicrobial properties. Research indicates that derivatives of this scaffold can inhibit bacterial growth and possess antifungal activity. For instance, studies have shown that various thiadiazole derivatives demonstrate activity against Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been explored extensively. In vitro studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. The structure-activity relationship (SAR) studies indicate that modifications on the thiadiazole ring can enhance cytotoxicity against specific cancer cell lines .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of 1,2,4-thiadiazoles. These compounds have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The neuroprotective effects are attributed to the ability of these compounds to scavenge free radicals and inhibit pro-inflammatory cytokines .

Study 1: Antimicrobial Activity

A study conducted by Gowda et al. (2020) evaluated a series of 1,2,4-thiadiazole derivatives for their antimicrobial efficacy. Among these derivatives, this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics used in clinical settings .

Study 2: Anticancer Activity

In a study assessing the anticancer effects of various thiadiazole derivatives on human breast cancer cells (MCF-7), this compound was found to induce apoptosis at concentrations as low as 10 µM. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntimicrobialInhibition of bacterial cell wall synthesisGowda et al., 2020
AnticancerInduction of apoptosis in cancer cellsRahman et al., 2019
NeuroprotectiveReduction of oxidative stressSkrzypeka et al., 2021

Q & A

Q. What are the common synthetic routes for N-[2-(3-methoxyphenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide, and what key reagents are involved?

The synthesis typically involves cyclization reactions of thiadiazole precursors. For example, 1,3,4-thiadiazole derivatives are prepared by reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes), followed by cyclization in DMF with iodine and triethylamine. Key reagents include iodine (as a cyclization catalyst) and acetonitrile/DMF as solvents . Optimizing stoichiometry and reaction time is critical to avoid byproducts like atomic sulfur (S₈) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • 1H/13C NMR spectroscopy : Essential for confirming the presence of methoxyphenyl, methyl-thiadiazole, and carboxamide groups. For example, methoxy protons resonate near δ 3.8–4.0 ppm, while thiadiazole carbons appear at ~160–170 ppm .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. High-resolution data (≤1.0 Å) are recommended to resolve potential disorder in the ethyl linker or methoxyphenyl group .

Q. What in vitro biological assays are typically used to screen this compound for activity?

Standard assays include:

  • Antimicrobial screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the carboxamide group’s hydrogen-bonding capacity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent selection : Replacing acetonitrile with DMF increases cyclization efficiency due to higher polarity and boiling point .
  • Catalyst screening : Triethylamine enhances iodine-mediated cyclization by scavenging HI byproducts .
  • Temperature control : Gradual heating (e.g., 60°C → reflux) reduces side reactions in multi-step syntheses .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity ≥95% .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Orthogonal assays : Validate initial findings using complementary methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Purity verification : Use HPLC-MS to rule out impurities (e.g., unreacted starting materials) as confounding factors .
  • Structural analogs : Compare activity with derivatives (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) to isolate pharmacophoric groups .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Core modifications : Introduce substituents at the thiadiazole 3-position (e.g., halogens, alkyl groups) to assess steric/electronic effects .
  • Linker variation : Replace the ethyl group with propyl or cyclic amines to modulate flexibility and target engagement .
  • Computational modeling : Dock derivatives into target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina to prioritize synthetic targets .

Q. What crystallographic challenges arise in determining this compound’s structure, and how are they addressed?

  • Crystal quality : Poor diffraction due to flexible ethyl or methoxyphenyl groups. Solutions include slow evaporation (hexane/ethyl acetate) or seeding .
  • Disorder : Partial occupancy of the methoxy group resolved using SHELXL’s PART instruction and anisotropic refinement .
  • Twinned data : SHELXD’s twin refinement module (e.g., TWIN/BASF) improves phase determination for pseudo-merohedral twins .

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